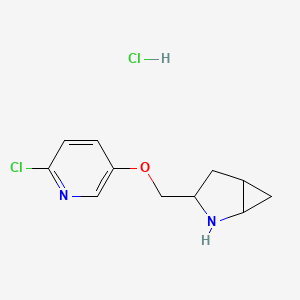
Suvn911;suvn 911
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ropanicant, also known as SUVN-911, is a novel compound that acts as an antagonist of the alpha-4 beta-2 nicotinic acetylcholine receptor. This compound is being developed for the treatment of major depressive disorders. It has shown promising results in preclinical studies, demonstrating antidepressant-like properties without causing cognitive dulling or sexual dysfunction .
Méthodes De Préparation
The synthesis of Ropanicant involves several steps, starting with the preparation of the core structure, 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of 6-chloropyridine with a suitable azabicyclo compound under specific conditions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.
Purification and isolation: The final compound is purified using techniques such as crystallization or chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
Ropanicant undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ropanicant has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of alpha-4 beta-2 nicotinic acetylcholine receptors.
Biology: It is used to investigate the role of nicotinic acetylcholine receptors in various biological processes.
Medicine: It is being developed as a potential treatment for major depressive disorders, with preclinical studies showing promising results.
Mécanisme D'action
Ropanicant exerts its effects by selectively binding to the alpha-4 beta-2 nicotinic acetylcholine receptors. This binding inhibits the receptor’s activity, leading to an increase in serotonin and brain-derived neurotrophic factor levels. The compound also reduces the activity of ionized calcium-binding adaptor molecule 1, which is associated with neuroinflammation. These combined effects contribute to its antidepressant properties .
Comparaison Avec Des Composés Similaires
Ropanicant is unique compared to other similar compounds due to its selective binding to the alpha-4 beta-2 nicotinic acetylcholine receptors and its rapid onset of action without causing cognitive dulling or sexual dysfunction. Similar compounds include:
TC-5214: Another alpha-4 beta-2 nicotinic acetylcholine receptor antagonist, but with different pharmacological properties.
Methyllycaconitine: A non-selective nicotinic acetylcholine receptor antagonist with broader effects on various receptor subtypes.
Propriétés
Formule moléculaire |
C11H14Cl2N2O |
|---|---|
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H |
Clé InChI |
VZIQKVIAFWXNFL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12305588.png)
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12305593.png)

![tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12305603.png)
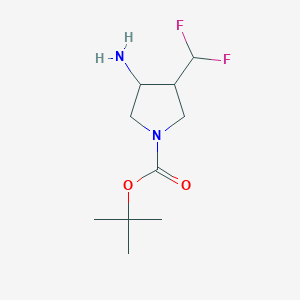
![2-[10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12305619.png)
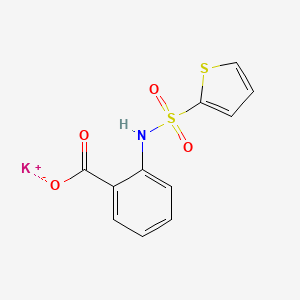

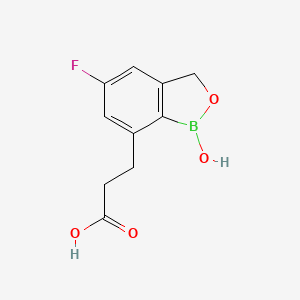

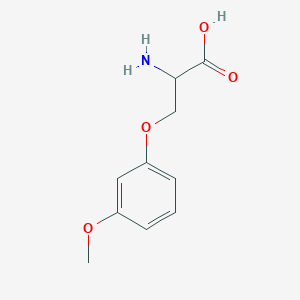
![3-Amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate](/img/structure/B12305658.png)
![[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);trihydrobromide](/img/structure/B12305661.png)

